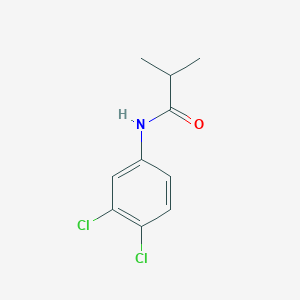
N-(3,4-dichlorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-methylpropanamide, commonly known as DCPA, is a herbicide that is widely used in the agricultural industry to control broadleaf weeds. DCPA belongs to the family of acetanilide herbicides and is known for its high selectivity towards weed control.
Mecanismo De Acción
DCPA acts by inhibiting the synthesis of fatty acids in the target plants. It interferes with the activity of the enzyme acetyl-coenzyme A carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic levels of malonyl-coenzyme A, which ultimately kills the plant.
Biochemical and Physiological Effects:
DCPA has been found to have low toxicity to mammals and birds. However, it may cause skin irritation and eye damage in humans. In plants, DCPA has been found to cause chlorosis, necrosis, and stunting of growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is a widely used herbicide in the agricultural industry due to its high selectivity towards weed control. It is also relatively inexpensive and easy to apply. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater.
Direcciones Futuras
1. Development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact.
2. Investigation of the effects of DCPA on soil microorganisms and soil health.
3. Study of the potential of DCPA as a tool for weed management in organic farming systems.
4. Investigation of the mechanisms underlying the selectivity of DCPA towards broadleaf weeds.
5. Study of the potential of DCPA as a tool for weed control in urban environments.
In conclusion, DCPA is a widely used herbicide in the agricultural industry that has been extensively studied for its herbicidal properties and its effects on the environment. It acts by inhibiting the synthesis of fatty acids in the target plants and has low toxicity to mammals and birds. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater. Future research directions include the development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact, investigation of the effects of DCPA on soil microorganisms and soil health, and study of the potential of DCPA as a tool for weed control in urban environments.
Métodos De Síntesis
DCPA can be synthesized by reacting 3,4-dichloroaniline with 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields DCPA as a white crystalline solid.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. DCPA is commonly used in the production of crops such as potatoes, carrots, and onions.
Propiedades
Número CAS |
882-14-4 |
|---|---|
Fórmula molecular |
C10H11Cl2NO |
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
VVFDYYARGWIPOT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Otros números CAS |
882-14-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




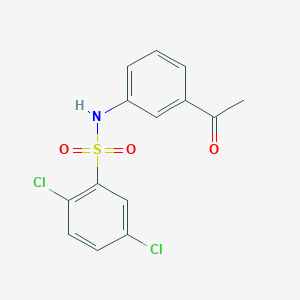
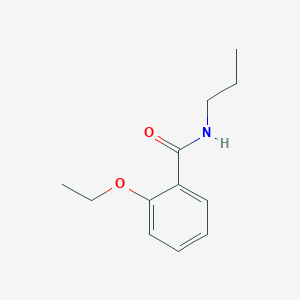


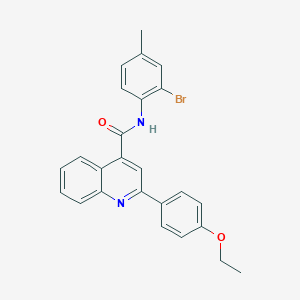
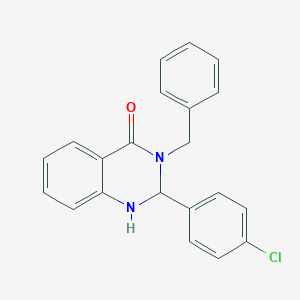
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
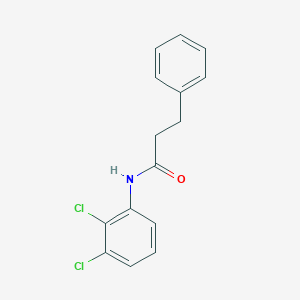
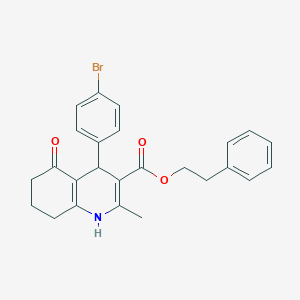
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
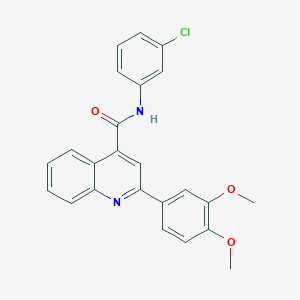
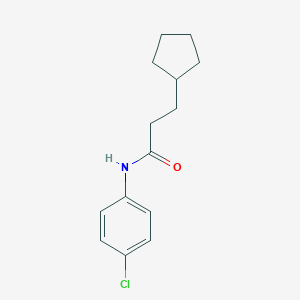
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)